1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a piperidine ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethyl-substituted phenyl group to the piperidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure with a different position of the pyridine nitrogen.
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(fluoromethyl)phenyl]propan-1-one: Similar structure with a different substituent on the phenyl ring.
Uniqueness
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H24F3N3O |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C21H24F3N3O/c1-26(19-4-2-3-13-25-19)18-11-14-27(15-12-18)20(28)10-7-16-5-8-17(9-6-16)21(22,23)24/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3 |
InChI Key |
GSJNGODVHPBMLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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